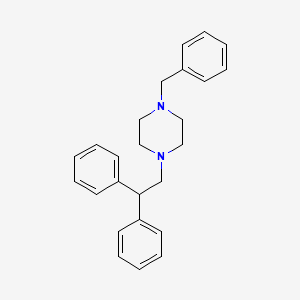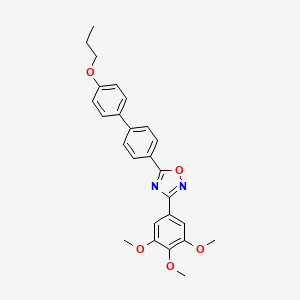
5-(4'-propoxy-4-biphenylyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4'-propoxy-4-biphenylyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBDT, and it is a member of the oxadiazole family of compounds. PBDT is a highly versatile compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of PBDT is not fully understood. However, it is believed that PBDT works by altering the electronic properties of the material it is deposited on. This alteration allows for improved charge transport, which leads to improved device performance.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PBDT. However, studies have shown that PBDT is non-toxic and does not have any significant side effects. This makes it an ideal material for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PBDT is its excellent charge transport properties. This makes it an ideal material for use in electronic devices. However, PBDT is not soluble in many common solvents, which can make it difficult to work with in the laboratory.
List of
Orientations Futures
1. Further research into the mechanism of action of PBDT.
2. Development of new synthesis methods for PBDT.
3. Investigation into the use of PBDT in other electronic devices.
4. Exploration of PBDT's potential use in other fields, such as catalysis and sensing.
5. Development of new methods for depositing PBDT onto surfaces.
6. Investigation into the use of PBDT in combination with other materials to improve device performance.
7. Exploration of PBDT's potential use in biomedical applications, such as drug delivery and tissue engineering.
8. Investigation into the environmental impact of PBDT and the development of more sustainable synthesis methods.
Méthodes De Synthèse
The synthesis of PBDT is a complex process that involves several steps. The most common method for synthesizing PBDT is through the reaction of 4-nitrophenylhydrazine with 2,3,4-trimethoxybenzaldehyde to form 5-(4-nitrophenyl)-1,2,4-oxadiazole. This compound is then reacted with 4-bromoanisole to form 5-(4-bromo-4-nitrophenyl)-1,2,4-oxadiazole. Finally, the compound is reacted with sodium methoxide and 4-propoxybromobenzene to form PBDT.
Applications De Recherche Scientifique
PBDT has been extensively studied for its potential use in scientific research. One of the most significant applications of PBDT is in the field of organic electronics. PBDT has excellent charge transport properties, making it an ideal material for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices.
Propriétés
IUPAC Name |
5-[4-(4-propoxyphenyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-5-14-32-21-12-10-18(11-13-21)17-6-8-19(9-7-17)26-27-25(28-33-26)20-15-22(29-2)24(31-4)23(16-20)30-3/h6-13,15-16H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYUAZCAFUCDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}methanamine](/img/structure/B5100444.png)
![4-({3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B5100448.png)
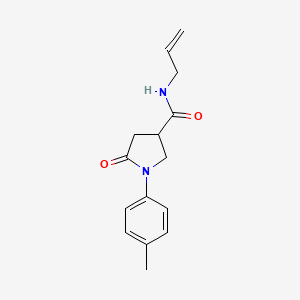
![1,2,3-trimethyl-1H-imidazo[4,5-b]pyridin-3-ium iodide](/img/structure/B5100467.png)
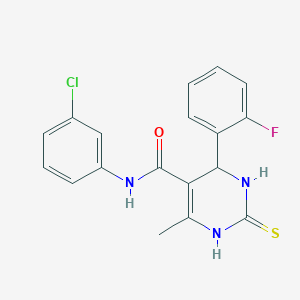
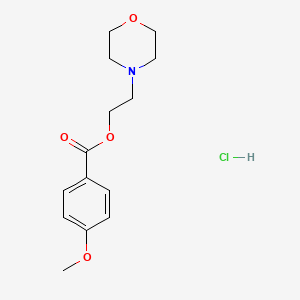
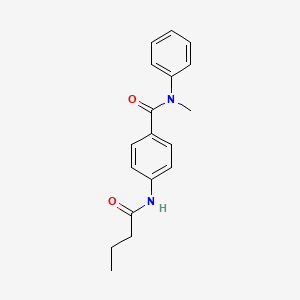
![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
amine oxalate](/img/structure/B5100504.png)
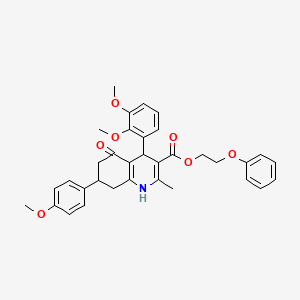
![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)
